

N-Acetylsphingosylphosphorylcholine (Sphingomyelin) Standards: A Guide for Laboratory Use

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Compound of Interest

Compound Name: N-Acetylsphingosylphosphorylcholine

Cat. No.: B1504369

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of **N-Acetylsphingosylphosphorylcholine** (more commonly known as sphingomyelin) standards for laboratory use. It includes a detailed overview of reputable suppliers, a summary of available standard types, and step-by-step experimental protocols for common applications. Additionally, it features diagrams of a key signaling pathway and a typical experimental workflow to facilitate understanding and implementation.

Introduction to N-Acetylsphingosylphosphorylcholine (Sphingomyelin)

N-Acetylsphingosylphosphorylcholine, or sphingomyelin, is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells. It plays a vital role in membrane structure and fluidity, and its metabolites, such as ceramide, are key second messengers in various cellular signaling pathways that regulate processes like apoptosis, cell proliferation, and inflammation.^{[1][2][3]} The accurate quantification and study of

sphingomyelin are therefore essential in numerous research areas, including neuroscience, cancer biology, and metabolic diseases. The use of high-purity standards is crucial for achieving reliable and reproducible results in these studies.

Sourcing N-Acetylsphingosylphosphorylcholine Standards

Several reputable suppliers offer a variety of **N-Acetylsphingosylphosphorylcholine** (sphingomyelin) standards suitable for laboratory research. The choice of supplier and standard will depend on the specific application, required purity, and whether a natural mixture or a specific synthetic molecular species is needed.

Key Suppliers:

- **Avanti Polar Lipids:** A leading manufacturer of high-purity lipids, offering a wide range of natural and synthetic sphingomyelins. They provide individual standards with defined acyl chain lengths and stable isotope-labeled versions for mass spectrometry.
- **Cayman Chemical:** Offers a comprehensive portfolio of sphingolipids, including various sphingomyelin standards. They also provide stable isotope-labeled and fluorescently-tagged standards. Matreya LLC, another respected lipid supplier, is now part of Cayman Chemical.
- **Sigma-Aldrich (Merck):** A major supplier of chemicals and laboratory equipment, offering sphingomyelin standards from natural sources like chicken egg yolk, as well as synthetic standards. They also provide assay kits that include sphingomyelin standards.
- **Matreya LLC (a part of Cayman Chemical):** Specializes in the synthesis and purification of sphingolipids and glycolipids, offering a diverse selection of high-purity sphingomyelin standards.

Types of N-Acetylsphingosylphosphorylcholine Standards

Researchers can choose from several types of sphingomyelin standards, each suited for different experimental needs.

Standard Type	Description	Common Applications	Typical Purity
Natural Mixture	Extracted and purified from biological sources such as chicken egg yolk, bovine brain, or porcine red blood cells. Contains a mixture of different acyl chain lengths.	- As a general positive control. - In studies where a natural lipid environment is desired.	≥95%
Synthetic (Specific Acyl Chain)	Chemically synthesized to contain a single, defined fatty acyl chain (e.g., C16, C18).	- As a precise quantitative standard in mass spectrometry. - In biophysical studies of lipid membranes.	≥98%
Stable Isotope-Labeled	Synthetically produced to incorporate heavy isotopes (e.g., ² H, ¹³ C) into the molecule.	- As an internal standard in quantitative mass spectrometry-based lipidomics to correct for sample loss and ionization variability.	≥98%
Fluorescently-Labeled	Covalently attached to a fluorescent probe.	- In fluorescence microscopy to visualize the localization and trafficking of sphingomyelin in living cells. - In fluorescence-based assays.	≥95%

Experimental Protocols

Quantification of Sphingomyelin using an Enzymatic Assay (Colorimetric/Fluorometric)

This protocol describes a common method for quantifying sphingomyelin in biological samples using a coupled enzymatic reaction. The principle involves the hydrolysis of sphingomyelin by sphingomyelinase to yield ceramide and phosphorylcholine. The phosphorylcholine is then further processed by alkaline phosphatase and choline oxidase to produce hydrogen peroxide, which is detected by a colorimetric or fluorometric probe.^{[4][5][6]}

Materials:

- **N-Acetylsphingosylphosphorylcholine** (Sphingomyelin) standard
- Sphingomyelinase from *Bacillus cereus*
- Alkaline Phosphatase (ALP)
- Choline Oxidase
- Horseradish Peroxidase (HRP)
- Amplex Red (or another suitable H₂O₂ probe)
- Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8)
- Biological sample (e.g., plasma, cell lysate)
- 96-well microplate (clear for colorimetric, black for fluorometric)
- Microplate reader

Procedure:

- Standard Curve Preparation:

- Prepare a stock solution of the sphingomyelin standard in a suitable solvent (e.g., 2% Triton X-100 in ethanol).
- Create a series of dilutions of the stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 80, 100 pmol/well).
- Sample Preparation:
 - Homogenize tissue or cell samples in the assay buffer.
 - Centrifuge to remove debris.
 - Serum or plasma samples may require dilution in the assay buffer.[\[7\]](#)
- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, HRP, and the detection probe in the assay buffer. The exact concentrations of each enzyme will depend on the specific activity and should be optimized.
- Assay:
 - Add a specific volume of the standards and samples to the wells of the microplate.
 - Add the reaction mixture to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
 - Measure the absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm for fluorometric) using a microplate reader.[\[6\]](#)[\[7\]](#)
- Data Analysis:
 - Subtract the blank reading from all measurements.
 - Plot the standard curve (signal vs. concentration).
 - Determine the concentration of sphingomyelin in the samples by interpolating their signal on the standard curve.

Use of Sphingomyelin Standards in LC-MS based Lipidomics

Stable isotope-labeled sphingomyelin standards are essential for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[\[8\]](#)[\[9\]](#)

Materials:

- Stable isotope-labeled **N-Acetylsphingosylphosphorylcholine** standard (e.g., d18:1/17:0 Sphingomyelin)
- Biological sample
- Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
- LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

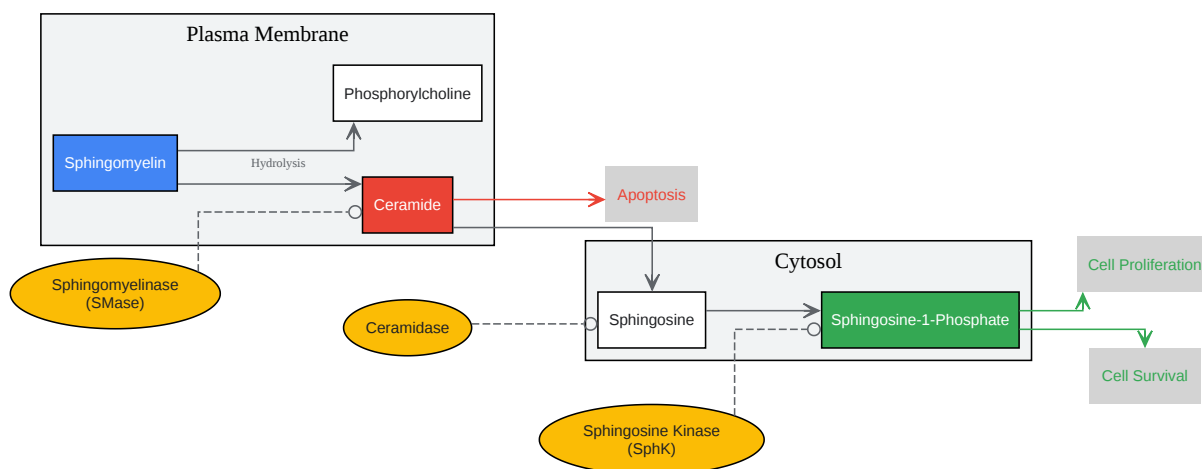
Procedure:

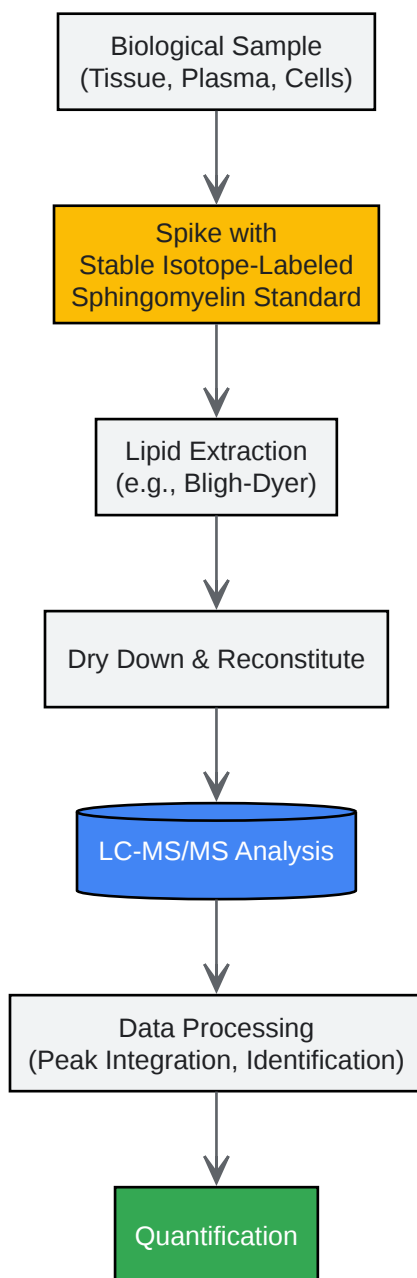
- Sample Preparation and Lipid Extraction:
 - Homogenize the biological sample.
 - Add a known amount of the stable isotope-labeled sphingomyelin internal standard to the homogenate.
 - Perform lipid extraction using a standard method such as Bligh-Dyer or a monophasic solvent system.[\[9\]](#)[\[10\]](#)
 - Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
- LC-MS Analysis:
 - Inject the reconstituted lipid extract into the LC-MS system.
 - Separate the lipids using a suitable chromatography column (e.g., C18).

- Detect the lipids using the mass spectrometer in either positive or negative ion mode. Sphingomyelins are typically detected as $[M+H]^+$ or $[M+Na]^+$ adducts in positive mode.
- Perform tandem mass spectrometry (MS/MS) for structural confirmation.
- Data Analysis:
 - Identify the endogenous sphingomyelin species and the internal standard based on their accurate mass and retention time.
 - Integrate the peak areas for the endogenous sphingomyelin and the internal standard.
 - Calculate the concentration of the endogenous sphingomyelin by comparing its peak area to that of the known amount of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.





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